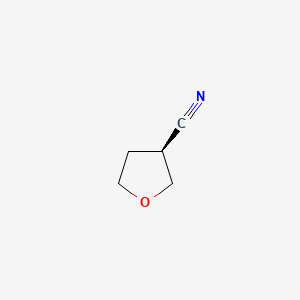
(S)-Tetrahydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Tetrahydrofuran-3-carbonitrile (THFC) is a cyclic organic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of many compounds and its unique properties have led to its use in a variety of research and industrial applications. THFC has been studied extensively for its biochemical and physiological effects, and its potential as a therapeutic agent.
Scientific Research Applications
Pharmaceutical Research
(S)-Tetrahydrofuran-3-carbonitrile: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, it can be used to synthesize molecules with potential antiviral, anticancer, or anti-inflammatory activities. The chiral center in the compound allows for the development of enantiomerically pure drugs, which can offer improved efficacy and reduced side effects .
Organic Synthesis
In organic chemistry, (S)-Tetrahydrofuran-3-carbonitrile serves as a versatile building block for the construction of complex organic molecules. It can undergo various chemical reactions, including nucleophilic additions or substitutions, to form a wide range of functionalized derivatives. These derivatives are crucial for the synthesis of natural products, active pharmaceutical ingredients (APIs), and advanced materials .
Material Science
The compound finds applications in material science, particularly in the development of novel organic materials with specific electronic or photonic properties. It can be used to synthesize monomers that polymerize to form conductive polymers or as a precursor for small molecules in organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry
(S)-Tetrahydrofuran-3-carbonitrile: can be employed as a standard or reagent in analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves, method development, and validation processes in chromatography, mass spectrometry, and spectroscopy .
Biochemistry
In biochemistry, this compound can be used to study enzyme-catalyzed reactions where it acts as a substrate or inhibitor. It can help in understanding the mechanism of action of enzymes that interact with similar substrates or in the design of enzyme inhibitors for therapeutic purposes .
Environmental Science
Environmental science research can benefit from (S)-Tetrahydrofuran-3-carbonitrile in the study of degradation processes and environmental fate of nitrile-containing compounds. It can serve as a model compound in research focused on bioremediation and the environmental impact of industrial chemicals .
properties
IUPAC Name |
(3S)-oxolane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDNNNKGULGJK-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294790 |
Source


|
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tetrahydrofuran-3-carbonitrile | |
CAS RN |
1363378-18-0 |
Source


|
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)





![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)